

The Pharmacokinetics and Bioavailability of Elvitegravir: A Technical Guide

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Elvitegravir, an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of metabolic pathways and experimental workflows.

Introduction

Elvitegravir is a potent antiretroviral agent that inhibits the HIV-1 integrase enzyme, a critical component for viral replication.^[1] Its pharmacokinetic profile is characterized by low aqueous solubility and extensive first-pass metabolism, necessitating co-administration with a pharmacokinetic enhancer, such as ritonavir or cobicistat, to achieve therapeutic plasma concentrations with once-daily dosing.^{[2][3]} This guide delves into the absorption, distribution, metabolism, and excretion (ADME) properties of Elvitegravir, providing a robust resource for researchers and drug development professionals.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Elvitegravir from various clinical studies, including in healthy volunteers and HIV-infected patients, with and without pharmacokinetic boosters.

Table 1: Single-Dose Pharmacokinetics of Elvitegravir in Healthy Volunteers

Parameter	Elvitegravir (Unboosted)	Elvitegravir/Ritonavir (50 mg/100 mg)	Reference(s)
Dose	200 mg, 400 mg, 800 mg	50 mg	[4]
C _{max} (ng/mL)	Dose-dependent	-	[4]
T _{max} (hr)	~3-4	-	[4]
AUC (ng·h/mL)	Dose-dependent	-	[4]
Half-life (t _{1/2}) (hr)	~3	~9	[4]

Table 2: Steady-State Pharmacokinetics of Boosted Elvitegravir in HIV-1 Infected Adults

Parameter	Elvitegravir/Cobicistat (150/150 mg)	Elvitegravir/Ritonavir (150/100 mg)	Elvitegravir/Ritonavir (85 mg/100 mg) + Atazanavir/Ritonavir	Reference(s)
Population	Treatment-Naïve	Treatment-Experienced	Treatment-Experienced	[1][5]
C _{max} (ng/mL)	-	-	Similar to EVG 150 mg	[6]
AUC _T (ng·h/mL)	-	-	Similar to EVG 150 mg	[6]
C _T (ng/mL)	-	>10-fold in vitro IC ₉₅	Modest 10% decrease	[6]
Half-life (t _{1/2}) (hr)	-	8.7 - 13.7	-	[1]

Table 3: Effect of Food on Elvitegravir Bioavailability (Boosted with Cobicistat)

Meal Type	% Increase in C _{max}	% Increase in AUC	Reference(s)
Light Meal (~373 kcal, 20% fat)	22%	36%	[3]
High-Fat Meal (~800 kcal, 50% fat)	56%	91%	[3]

Table 4: Elvitegravir Protein Binding and Distribution

Parameter	Value	Reference(s)
Plasma Protein Binding	98-99%	[1] [5]
Free Fraction (Normal Hepatic Function)	1.15% (\pm 0.14%)	[5]
Free Fraction (Moderate Hepatic Impairment)	1.22% (\pm 0.23%)	[5]

Experimental Protocols

This section outlines the methodologies employed in key experiments to determine the pharmacokinetic properties of Elvitegravir.

Bioavailability and Pharmacokinetic Studies

Objective: To assess the oral bioavailability and pharmacokinetic profile of Elvitegravir, often in combination with a pharmacokinetic enhancer.

Methodology:

- Study Design: Typically, these are Phase 1, open-label, single- or multiple-dose, randomized, crossover, or parallel-group studies.[\[7\]](#)[\[8\]](#)
- Study Population: Healthy adult volunteers or HIV-1 infected patients (treatment-naïve or treatment-experienced) are recruited.[\[9\]](#)[\[10\]](#) Key inclusion criteria for clinical trials in HIV

patients often include a plasma HIV-1 RNA level of $\geq 1,000$ copies/mL and a CD4+ cell count >100 cells/ μ L for treatment-naïve patients.[11] Exclusion criteria commonly include pregnancy, lactation, significant organ dysfunction, and use of contraindicated medications. [11]

- **Drug Administration:** Elvitegravir is administered orally, with or without food, as a single agent or in a fixed-dose combination tablet with a booster like cobicistat or ritonavir.[7]
- **Blood Sampling:** Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose).[8]
- **Bioanalytical Method:** Plasma concentrations of Elvitegravir and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- **Pharmacokinetic Analysis:** Non-compartmental analysis is used to determine key pharmacokinetic parameters, including C_{max}, T_{max}, AUC, elimination half-life ($t_{1/2}$), and clearance (CL/F).

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and enzymes responsible for the biotransformation of Elvitegravir.

Methodology:

- **Enzyme Sources:** Human liver microsomes (HLMs) and recombinant human cytochrome P450 (CYP) enzymes (specifically CYP3A4) and UDP-glucuronosyltransferases (UGTs) (specifically UGT1A1/3) are used.
- **Incubation:** Elvitegravir is incubated with the enzyme source in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions) at 37°C.
- **Metabolite Identification:** The reaction mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

- **Reaction Phenotyping:** To confirm the specific enzymes involved, selective chemical inhibitors or antibodies against specific CYP or UGT isoforms are used.

CYP3A4 Inhibition Assay

Objective: To determine the inhibitory potential of Elvitegravir on CYP3A4 activity.

Methodology:

- **Enzyme Source:** Human liver microsomes or recombinant human CYP3A4.
- **Probe Substrate:** A known CYP3A4 substrate with a well-characterized metabolic pathway, such as midazolam, is used.[\[2\]](#)[\[12\]](#)[\[13\]](#)
- **Incubation:** The enzyme source is pre-incubated with varying concentrations of Elvitegravir before the addition of the probe substrate and cofactors.
- **Data Analysis:** The rate of metabolite formation from the probe substrate is measured in the presence and absence of Elvitegravir. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then calculated.

UGT1A1 Glucuronidation Assay

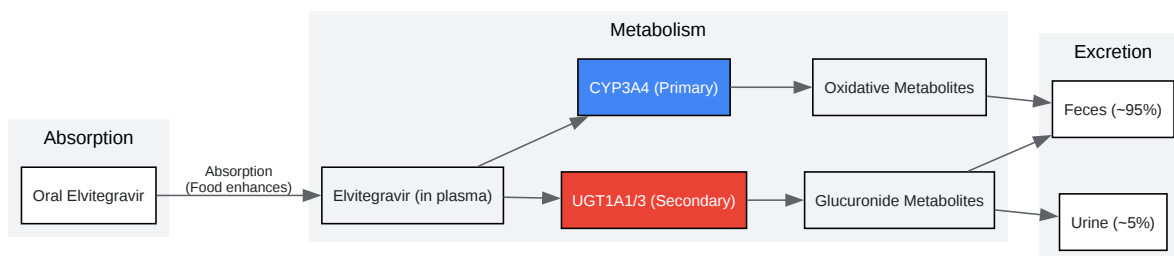
Objective: To assess the role of UGT1A1 in the glucuronidation of Elvitegravir.

Methodology:

- **Enzyme Source:** Recombinant human UGT1A1 or human liver microsomes.
- **Probe Substrate:** A known UGT1A1 substrate, such as estradiol or bilirubin, is often used as a positive control.[\[14\]](#)[\[15\]](#)
- **Incubation:** Elvitegravir is incubated with the enzyme source and the cofactor UDPGA.
- **Data Analysis:** The formation of the Elvitegravir-glucuronide conjugate is monitored by LC-MS/MS. Kinetic parameters (K_m and V_{max}) can be determined by varying the substrate concentration.

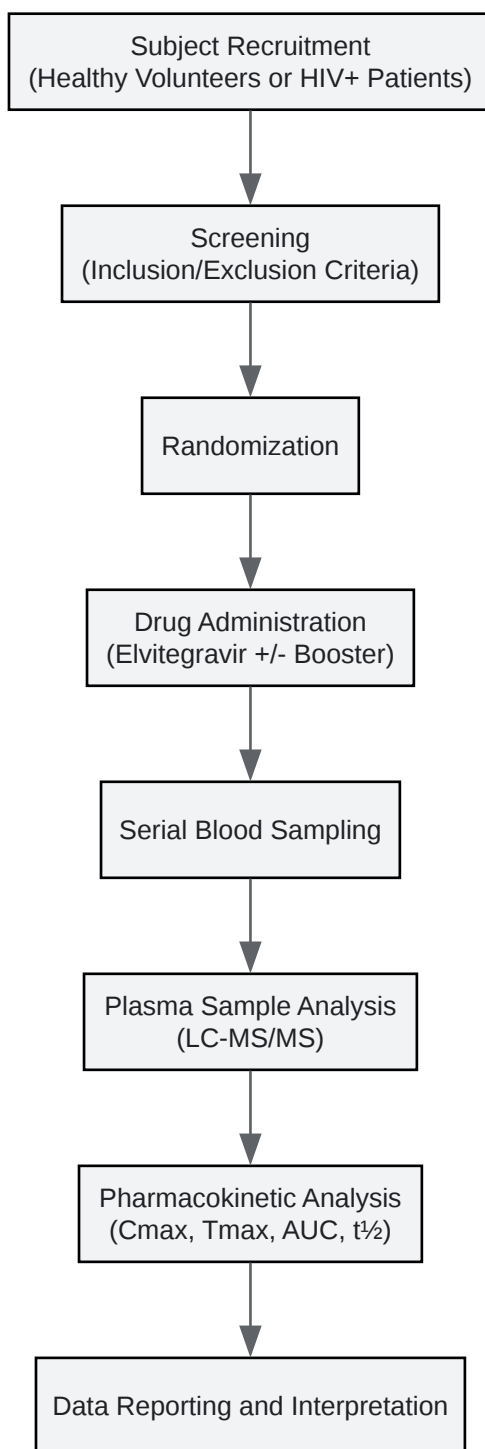
Visualizations

The following diagrams illustrate key pathways and workflows related to the pharmacokinetics of Elvitegravir.



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Caption: Metabolic pathway of Elvitegravir.



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Caption: A typical experimental workflow for an Elvitegravir pharmacokinetic study.

Conclusion

The pharmacokinetic profile of Elvitegravir is well-characterized, demonstrating the critical role of pharmacokinetic enhancement for its clinical efficacy. Its metabolism is primarily mediated by CYP3A4, with a secondary contribution from UGT1A1/3. Oral bioavailability is significantly influenced by food. This technical guide provides a consolidated resource of quantitative data and experimental methodologies to support further research and development in the field of antiretroviral therapy.

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- To cite this document: BenchChem. [The Pharmacokinetics and Bioavailability of Elvitegravir: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b186319#pharmacokinetics-and-bioavailability-of-elvitegravir>]

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